3-(1-(Tert-butoxycarbonyl)piperidin-2-yl)-3-methylbutanoic acid
Description
3-(1-(Tert-butoxycarbonyl)piperidin-2-yl)-3-methylbutanoic acid is a synthetic organic compound featuring a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom. The 2-position of the piperidine is linked to a branched 3-methylbutanoic acid moiety. This structure renders the compound valuable in medicinal chemistry, particularly as an intermediate in peptide synthesis or drug development, where the Boc group facilitates selective deprotection during multi-step reactions. The methyl and carboxylic acid groups contribute to its steric and electronic properties, influencing solubility, reactivity, and interactions with biological targets.
Properties
Molecular Formula |
C15H27NO4 |
|---|---|
Molecular Weight |
285.38 g/mol |
IUPAC Name |
3-methyl-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]butanoic acid |
InChI |
InChI=1S/C15H27NO4/c1-14(2,3)20-13(19)16-9-7-6-8-11(16)15(4,5)10-12(17)18/h11H,6-10H2,1-5H3,(H,17,18) |
InChI Key |
IBNGFZGILCKDNY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C(C)(C)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Step 1: Preparation of Boc-Protected Piperidine Derivative
- Starting Material: Commercially available piperidine or piperidine derivatives.
- Reaction: Boc protection of piperidine nitrogen using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA).
Piperidine + Boc2O → Boc-Piperidine
- Conditions: Room temperature, inert atmosphere, in solvents like dichloromethane (DCM) or tetrahydrofuran (THF).
Step 2: Functionalization at the 2-Position
- Method: Alkylation or nucleophilic substitution at the 2-position, often via halogenation (e.g., using N-bromosuccinimide, NBS) followed by substitution with suitable nucleophiles.
- Alternative: Use of directed lithiation or metalation (e.g., n-BuLi) to selectively deprotonate at the 2-position, then quenching with electrophiles such as methyl iodide to introduce the methyl group.
Step 3: Synthesis of the Butanoic Acid Backbone
Step 4: Coupling of the Piperidine Derivative with the Acid
- Method: Activation of the acid (e.g., using carbodiimide coupling agents such as EDC or DCC) to form an active ester or an amide bond with the amino group of the piperidine derivative.
- Outcome: Formation of the key amide linkage, yielding the target compound.
Detailed Reaction Conditions and Data
| Step | Reagents | Solvent | Temperature | Yield | Notes |
|---|---|---|---|---|---|
| 1 | Boc2O, TEA | DCM | RT | ~85% | Boc protection of piperidine |
| 2 | NBS, radical initiator | DCM | RT | ~70% | Halogenation at 2-position |
| 2 (alternative) | n-BuLi, methyl iodide | THF | -78°C | ~65% | Metalation and methylation |
| 3 | Malonic acid derivative, alkyl halide | Ethanol/Acetone | Reflux | ~60-75% | Synthesis of 3-methylbutanoic acid |
| 4 | EDC, DCC, HOBt | DCM or DMF | RT | ~80% | Coupling to form amide linkage |
Research Findings and Optimization Strategies
- Use of Protecting Groups: The Boc group effectively shields the amine during harsh reactions, preventing side reactions.
- Selective Functionalization: Metalation techniques such as lithiation offer high regioselectivity at the 2-position of piperidine.
- Coupling Efficiency: Carbodiimide-mediated coupling (EDC or DCC) in the presence of HOBt or NHS enhances yield and minimizes racemization.
- Reaction Monitoring: TLC, NMR, and IR spectroscopy are employed to monitor reaction progress, ensuring high purity of intermediates.
Data Tables and Comparative Analysis
Chemical Reactions Analysis
Types of Reactions
3-(1-(Tert-butoxycarbonyl)piperidin-2-yl)-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
3-(1-(Tert-butoxycarbonyl)piperidin-2-yl)-3-methylbutanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(1-(Tert-butoxycarbonyl)piperidin-2-yl)-3-methylbutanoic acid involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing selective reactions at other sites on the molecule. The piperidine ring can interact with biological receptors or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Boc-Protected Amino Acid Derivatives
3-((Tert-butoxycarbonyl)amino)-3-methylbutanoic Acid ()
This compound differs by having the Boc group directly attached to an amino group rather than a piperidine ring. Key distinctions include:
- Physical Properties : Higher melting point (103–105°C) compared to piperidine-based analogs due to stronger intermolecular hydrogen bonding from the free carboxylic acid .
- Reactivity : Used in Cu-catalyzed decarboxylative borylation with 82% yield, suggesting efficient reactivity under mild conditions. The absence of a piperidine ring may reduce steric hindrance, enhancing reaction efficiency .
2-(1-(Tert-butoxycarbonyl)-3,3-difluoropiperidin-4-yl)acetic Acid ()
- Structural Differences: Incorporates a difluorinated piperidine ring and an acetic acid chain (vs. 3-methylbutanoic acid).
- Synthetic Utility: CAS No. 1373503-54-8; 13 synthetic routes highlight its versatility, though the difluoro group may complicate synthesis compared to non-halogenated analogs .
Table 1: Comparison of Boc-Protected Derivatives
Methoxycarbonyl (Moc)-Protected Analogs ()
(S)-2-(Methoxycarbonylamino)-3-methylbutanoic acid and its derivatives feature a smaller Moc group instead of Boc. Key differences:
- Deprotection Ease : Moc groups are less stable under acidic conditions compared to Boc, limiting their utility in multi-step syntheses requiring orthogonal protection .
- Stereochemistry : The (S)-configuration in these analogs emphasizes enantioselective applications, such as chiral building blocks for APIs .
Piperidine-Based Compounds with Heterocyclic Substituents ()
These structures are pharmacologically relevant (e.g., Tiagabine-related compounds) but differ significantly in:
Natural Piperidine Alkaloids ()
Natural pelletierine ((S)-1-(piperidin-2-yl)propan-2-one) shares a piperidine core but lacks the Boc group and carboxylic acid. Key contrasts:
- Functionality : Pelletierine’s ketone group enables anti-helminthic activity, whereas the target compound’s carboxylic acid may favor ionic interactions in synthetic intermediates .
- Synthesis : Pelletierine is isolated from natural sources, while the target compound is synthetically engineered for controlled reactivity .
Biological Activity
3-(1-(Tert-butoxycarbonyl)piperidin-2-yl)-3-methylbutanoic acid is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article aims to synthesize current research findings regarding its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following molecular formula: C16H29NO4, with a molecular weight of 299.411 g/mol. Its structure features a tert-butoxycarbonyl (Boc) protecting group on a piperidine ring, which is known to influence its interaction with biological targets.
Biological Activity
1. Mechanism of Action
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the piperidine moiety is significant for its pharmacological properties, as it can modulate neurotransmitter systems and enzyme activities.
2. In vitro Studies
Recent studies have demonstrated that derivatives of piperidine compounds exhibit notable effects on cell viability and proliferation. For instance, compounds similar to 3-(1-(Tert-butoxycarbonyl)piperidin-2-yl)-3-methylbutanoic acid have been evaluated for their cytotoxicity against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HeLa | 25 ± 5 | |
| Compound B | MCF-7 | 30 ± 4 | |
| 3-(1-(Tert-butoxycarbonyl)piperidin-2-yl)-3-methylbutanoic acid | A549 | TBD | TBD |
3. In vivo Studies
Animal models have been utilized to assess the safety and efficacy of the compound. Studies indicate that administration of similar piperidine derivatives resulted in minimal toxicity at therapeutic doses, suggesting a favorable safety profile.
Case Studies
Case Study 1: Anticancer Activity
In a study investigating the anticancer properties of piperidine derivatives, researchers found that certain compounds exhibited selective cytotoxicity towards cancer cells while sparing normal cells. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of piperidine derivatives in models of neurodegeneration. These studies revealed that the compounds could reduce oxidative stress markers and improve cognitive function in treated animals.
Q & A
Basic Research Questions
Q. What are the key synthetic steps and analytical methods for confirming the structure of 3-(1-(Tert-butoxycarbonyl)piperidin-2-yl)-3-methylbutanoic acid?
- Synthesis Steps :
- Protection of the piperidine nitrogen : The tert-butoxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA) in tetrahydrofuran (THF) or methanol .
- Coupling reactions : Subsequent steps may involve alkylation or condensation reactions to introduce the 3-methylbutanoic acid moiety, often requiring anhydrous conditions and inert atmospheres .
- Characterization :
- NMR spectroscopy : Proton NMR (¹H-NMR) is critical for confirming regiochemistry and stereochemistry. For example, signals at δ 1.44 (s, 9H) confirm the Boc group, while methyl groups appear as singlets near δ 1.33 .
- HPLC : Used to assess purity (>95%) and monitor reaction progress .
Q. What purification techniques are effective for isolating 3-(1-(Tert-butoxycarbonyl)piperidin-2-yl)-3-methylbutanoic acid, and how do solvent choices impact yield?
- Chromatography : Column chromatography with silica gel and gradients of ethyl acetate/hexane is standard for isolating intermediates .
- Recrystallization : Methanol or THF/water mixtures are preferred for final product crystallization due to the compound’s moderate solubility .
- Solvent Impact : Polar aprotic solvents (e.g., THF) enhance reaction rates in Boc protection, while methanol aids in stabilizing intermediates during acidic or basic workups .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize side reactions during Boc group introduction?
- Temperature Control : Maintaining 0–5°C during Boc activation reduces carbamate scrambling or premature deprotection .
- Base Selection : Triethylamine (TEA) is optimal for scavenging HCl generated during Boc protection, but excess TEA can lead to esterification side reactions; stoichiometric ratios (1:1.2 substrate:TEA) are recommended .
- Design of Experiments (DoE) : Statistical methods like factorial design help identify critical variables (e.g., solvent polarity, reaction time) and interactions, reducing trial-and-error approaches .
Q. How can contradictions in spectroscopic data during structural elucidation be resolved?
- Multi-Technique Validation : Combine ¹H-NMR, ¹³C-NMR, and LC-MS to cross-verify assignments. For example, ambiguous methyl signals in NMR can be clarified via DEPT-135 or HSQC experiments .
- Computational Modeling : Density functional theory (DFT) predicts NMR chemical shifts or infrared (IR) vibrational modes, resolving ambiguities in experimental data .
- X-ray Crystallography : Definitive confirmation of stereochemistry and bond angles, as demonstrated in related Boc-protected piperidine derivatives .
Q. What computational strategies predict the compound’s reactivity in biological systems or catalytic reactions?
- Molecular Dynamics (MD) Simulations : Model interactions between the compound’s carboxylic acid moiety and enzyme active sites (e.g., proteases or kinases) to predict binding affinity .
- Quantum Chemical Calculations : Transition state analysis using software like Gaussian or ORCA identifies energetically favorable reaction pathways for derivatization (e.g., amide bond formation) .
Q. What safety protocols are critical during synthesis and handling of this compound?
- Ventilation : Use fume hoods to avoid inhalation of volatile reagents (e.g., TEA, THF) .
- Waste Disposal : Non-recyclable solvents and byproducts must be treated by licensed facilities due to potential ecological toxicity, though specific data on this compound’s persistence are limited .
- Emergency Measures : Immediate rinsing with water for skin/eye contact and medical consultation for ingestion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
